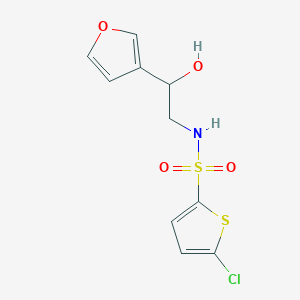

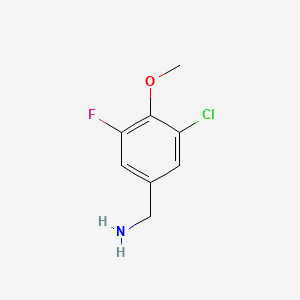

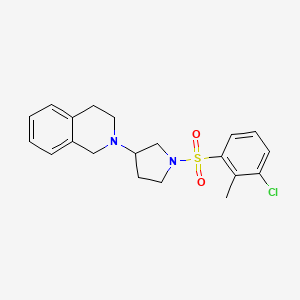

5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CF3" and is known for its unique chemical structure and properties. In

Scientific Research Applications

Synthesis and Derivatization

Researchers have developed methods for synthesizing and derivatizing compounds like 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide. A study describes the preparation of novel 4-arylsulfonylthiophene- and furan-2-sulfonamides through a process that begins with chlorosulfonation. This synthesis pathway offers a route to amine derivatives of thiophenesulfonamides, indicating the compound's versatility in chemical synthesis (Hartman & Halczenko, 1990).

Medicinal Chemistry Applications

In medicinal chemistry, sulfonamide derivatives, including those structurally similar to 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide, have been explored for their therapeutic potential. One study outlines the synthesis and antibacterial activities of novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, highlighting the compound's relevance in developing antimicrobial agents (Krátký et al., 2012).

Material Science Applications

In the field of materials science, derivatives of 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide could serve as precursors for advanced materials. For example, the sulfonated graphene oxide has been studied as an effective catalyst for the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, showcasing the potential of sulfonamide derivatives in catalysis and biofuel production (Antunes et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the coagulation enzyme factor xa (fxa), which plays a crucial role in the blood coagulation cascade .

Mode of Action

It’s known that the interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency . This suggests that the compound may interact with its target through hydrogen bonding or other non-covalent interactions.

Biochemical Pathways

Organoboron compounds, which this compound may be classified as, are known to be involved in a variety of transformations including oxidations, aminations, halogenations, and cc-bond-formations such as alkenylations, alkynylations, and arylations . These transformations could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s interaction with the s1 subsite suggests good oral bioavailability .

Result of Action

Given its potential interaction with fxa, it may have antithrombotic effects .

properties

IUPAC Name |

5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4S2/c11-9-1-2-10(17-9)18(14,15)12-5-8(13)7-3-4-16-6-7/h1-4,6,8,12-13H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRJZMIEEVESPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(CNS(=O)(=O)C2=CC=C(S2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

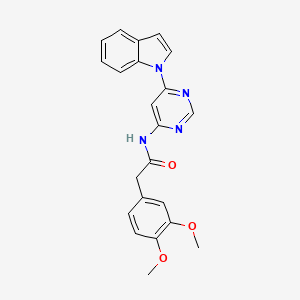

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2757115.png)

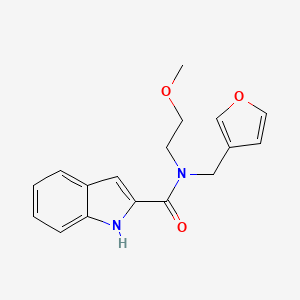

![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B2757117.png)

![7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B2757118.png)

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757123.png)

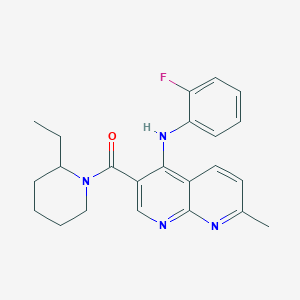

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2757128.png)

![2-Chloro-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]propanamide](/img/structure/B2757133.png)